4-(Bromomethyl)-1,1-dimethylcyclohexane
Overview
Description
4-(Bromomethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. One common method includes the use of bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming the bromomethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of bromine in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperature and pressure conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
4-(Bromomethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-1,1-dimethylcyclohexane exerts its effects is primarily through its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
- 4-(Chloromethyl)-1,1-dimethylcyclohexane
- 4-(Iodomethyl)-1,1-dimethylcyclohexane
- 4-(Hydroxymethyl)-1,1-dimethylcyclohexane
Comparison:
- Reactivity: The bromomethyl derivative is generally more reactive than the chloromethyl derivative but less reactive than the iodomethyl derivative in nucleophilic substitution reactions.
- Stability: The bromomethyl compound is more stable than the iodomethyl compound but less stable than the chloromethyl compound.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the choice of halogen affects the reaction conditions and the types of products formed.
Properties
IUPAC Name |
4-(bromomethyl)-1,1-dimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZBRSXFMYGTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-20-3 | |
Record name | 4-(bromomethyl)-1,1-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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